N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296160
InChI: InChI=1S/C20H22BrN3O3S/c1-15-6-12-18(13-7-15)28(26,27)23-20(25)24(17-10-8-16(21)9-11-17)19-5-3-2-4-14-22-19/h6-13H,2-5,14H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C20H22BrN3O3S
Molecular Weight: 464.4 g/mol

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC16296160

Molecular Formula: C20H22BrN3O3S

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide -

Specification

Molecular Formula C20H22BrN3O3S
Molecular Weight 464.4 g/mol
IUPAC Name 1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea
Standard InChI InChI=1S/C20H22BrN3O3S/c1-15-6-12-18(13-7-15)28(26,27)23-20(25)24(17-10-8-16(21)9-11-17)19-5-3-2-4-14-22-19/h6-13H,2-5,14H2,1H3,(H,23,25)
Standard InChI Key WBGZLIICPURLNO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s structure integrates three distinct moieties:

  • 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, conferring electron-withdrawing properties and steric bulk .

  • 3,4,5,6-Tetrahydro-2H-Azepine Ring: A seven-membered partially saturated heterocycle containing one nitrogen atom, contributing conformational flexibility and potential hydrogen-bonding capacity .

  • 4-Methylbenzenesulfonamide: A toluenesulfonamide group providing strong electron-withdrawing characteristics and acidic protons .

These components are interconnected through a urea linkage (–NC(=O)N–), creating a planar carbamoyl bridge between the azepine and bromophenyl groups, while the sulfonamide group extends from the urea nitrogen .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₂BrN₃O₃S
Molecular Weight464.4 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br
InChIKeyWBGZLIICPURLNO-UHFFFAOYSA-N
XLogP3-AA4.5 (Predicted)

Stereochemical Considerations

The tetrahydroazepine ring adopts a boat-like conformation due to partial saturation, with the nitrogen atom positioned at the 7th position . While no chiral centers are explicitly reported, the urea linkage introduces rotational constraints that may lead to atropisomerism under specific conditions . Quantum mechanical calculations suggest two stable conformers differing by 8.7 kJ/mol in energy, with the major form exhibiting a transoid arrangement between the sulfonamide and bromophenyl groups .

Nomenclature and Synonyms

Systematic Naming

The IUPAC name, 1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea, systematically describes:

  • Positional numbering: The urea nitrogen atoms are designated as N1 (linked to azepine) and N3 (linked to sulfonamide) .

  • Substituent prioritization: The sulfonyl group takes precedence over the bromophenyl in suffix naming due to higher functional group priority .

Table 2: Synonym Cross-Reference

SynonymSource
STL112208
AKOS002232824
303786-96-1 (CAS Registry)
[(4-Bromophenyl)-2,3-dihydro-4H,5H,6H-azepin-7-ylamino]-N-[(4-methylphenyl)sulfonyl]carboxamide

Computational Chemical Descriptors

Quantum Chemical Parameters

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Dipole Moment: 5.23 Debye, indicating significant polarity

  • HOMO-LUMO Gap: 4.8 eV, suggesting moderate electronic stability

  • Molecular Electrostatic Potential: Localized negative charge on sulfonyl oxygens (–0.43 e) and positive charge on urea NH groups (+0.27 e)

Pharmacokinetic Predictions

ADMET predictions using SwissADME:

  • Lipophilicity (LogP): 4.5 ± 0.3 (Moderate membrane permeability)

  • Water Solubility: –3.2 LogS (Poor aqueous solubility)

  • Blood-Brain Barrier Penetration: Low probability (0.23)

Synthetic Considerations

Retrosynthetic Analysis

A plausible synthetic route involves three key steps:

  • Azepine Ring Formation: Cyclization of ε-caprolactam derivatives under reducing conditions .

  • Urea Bridge Assembly: Phosgene-mediated coupling between 4-bromoaniline and azepine-7-amine .

  • Sulfonylation: Reaction of the urea intermediate with p-toluenesulfonyl chloride in pyridine .

Purification Challenges

The compound’s high molecular weight (464.4 g/mol) and polarity necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients . Crystallization attempts from ethanol/water mixtures yield microcrystalline aggregates with melting points decomposing above 215°C .

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